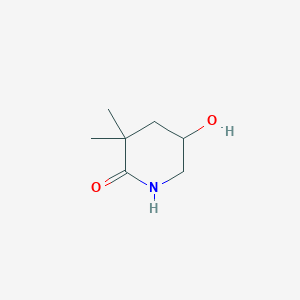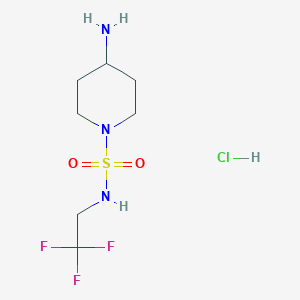
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride
Overview
Description
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride (4-APES HCl) is a synthetic compound belonging to the class of sulfonamides. It has been studied extensively due to its potential applications in various fields such as medicine, chemistry, and biochemistry. 4-APES HCl is a powerful inhibitor of the enzyme cyclooxygenase (COX), which plays an important role in the synthesis of prostaglandins. This compound has been used in the laboratory to study the effects of COX inhibition on various biochemical and physiological processes.
Scientific Research Applications
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP derivatives involve various chemical reactions . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Piperidine Derivatives
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Anticancer Applications
- Field : Oncology
- Application : Piperidine and its derivatives have shown potential in the treatment of various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- Methods : These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
- Results : Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibited proliferation of HT29 and DLD-1 cells in a dose-based manner .
-
Pharmacological Applications
- Field : Pharmacology
- Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
- Methods : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
-
Synthesis of Various Inhibitors
- Field : Medicinal Chemistry
- Application : 4-Aminopiperidine is used as a reactant for the synthesis of various inhibitors, including Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
- Methods : The specific methods of application or experimental procedures would depend on the specific inhibitor being synthesized .
- Results : The results or outcomes obtained would also depend on the specific inhibitor being synthesized .
-
Synthesis of Inhibitors
- Field : Medicinal Chemistry
- Application : 4-Aminopiperidine is used as a reactant for the synthesis of various inhibitors, including Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
- Methods : The specific methods of application or experimental procedures would depend on the specific inhibitor being synthesized .
- Results : The results or outcomes obtained would also depend on the specific inhibitor being synthesized .
-
Anticancer Applications
- Field : Oncology
- Application : A novel 2-amino-4-(1-piperidine) pyridine derivative was designed by Zhang et al. as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
- Methods : The compound was screened for in vitro antimicrobial activities against two strains of bacteria and fungi .
- Results : The compound showed moderate-to-good activity .
-
Pharmaceutical Applications
- Field : Pharmacology
- Application : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
properties
IUPAC Name |
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)5-12-16(14,15)13-3-1-6(11)2-4-13;/h6,12H,1-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFFJISYSAGUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



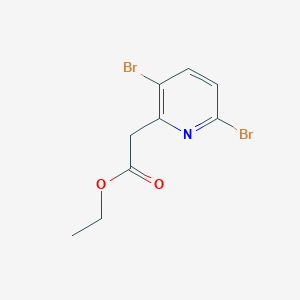

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
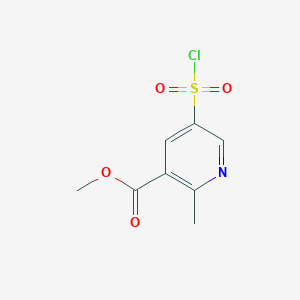



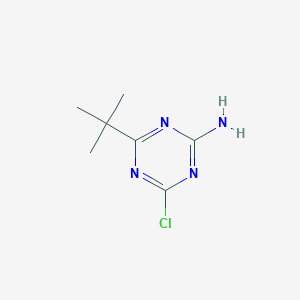
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
